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Compound of Interest

Compound Name: WM-662

Cat. No.: B12380552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis of the

interaction between the small molecule inhibitor WM-662 and the WD40-repeat-containing

protein 5 (WDR5). WDR5 is a critical scaffolding protein implicated in various cancers through

its interaction with the MYC oncoprotein. WM-662 has been identified as an inhibitor that

disrupts the WDR5-MYC protein-protein interaction, presenting a promising avenue for

therapeutic intervention. This document summarizes the quantitative binding data, details the

experimental protocols used for its characterization, and visualizes the relevant biological

pathways and experimental workflows.

Quantitative Interaction Data
The interaction between WM-662 and WDR5 has been characterized using biophysical and

biochemical assays. The following table summarizes the key quantitative data available for this

interaction.

Parameter Value Method Reference

IC50 18 µM

Homogeneous Time-

Resolved Fjord

(HTRF) Assay

[1]

PDB ID 8F1G X-ray Crystallography [2]
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Further biophysical characterization data, such as dissociation constant (Kd) from Surface

Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), and kinetic parameters

(kon, koff), are not yet publicly available for WM-662.

Structural Insights from X-ray Crystallography
The crystal structure of the human WDR5 protein in complex with WM-662 (PDB ID: 8F1G)

provides a high-resolution view of the binding interface.[2] WM-662 binds to the WDR5 binding

motif (WBM) pocket on the surface of WDR5. This interaction directly competes with the

binding of the MYC oncoprotein, which also engages WDR5 through its WBM. By occupying

this pocket, WM-662 effectively disrupts the formation of the WDR5-MYC complex, which is

crucial for the recruitment of MYC to chromatin and the subsequent activation of its oncogenic

transcriptional program.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are

based on the available information from the primary literature and general laboratory practices

for these techniques.

Homogeneous Time-Resolved Fjord (HTRF) Assay for
WDR5-MYC Interaction
This assay is designed to quantify the inhibitory effect of compounds like WM-662 on the

WDR5-MYC interaction in a high-throughput format.

Materials:

Recombinant human WDR5 protein (tagged, e.g., with GST)

Biotinylated peptide derived from the WDR5-binding domain of MYC

HTRF donor fluorophore-conjugated anti-tag antibody (e.g., anti-GST-Europium cryptate)

HTRF acceptor fluorophore-conjugated streptavidin (e.g., Streptavidin-XL665)

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
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384-well low-volume white plates

Test compounds (e.g., WM-662) dissolved in DMSO

Protocol:

Prepare a mixture of the tagged WDR5 protein and the biotinylated MYC peptide in the

assay buffer.

Add the test compound (WM-662) at various concentrations to the wells of the 384-well

plate. Include appropriate controls (e.g., DMSO vehicle).

Add the protein-peptide mixture to the wells containing the compound and incubate for a

defined period (e.g., 20 minutes) at room temperature to allow for binding to reach

equilibrium.[3]

Prepare a detection mixture containing the HTRF donor (e.g., anti-GST-Europium cryptate)

and acceptor (e.g., Streptavidin-XL665) in the assay buffer.

Add the detection mixture to all wells.

Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from

light, to allow for the development of the HTRF signal.

Read the plate on an HTRF-compatible microplate reader, measuring the emission at both

the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for XL665).

Calculate the HTRF ratio (acceptor emission / donor emission) and plot the values against

the compound concentration to determine the IC50.

X-ray Crystallography of the WDR5-WM-662 Complex
The following is a generalized protocol for the expression, purification, crystallization, and

structure determination of the WDR5-WM-662 complex, based on the information from the PDB

entry 8F1G and standard crystallographic practices.[2]

1. Protein Expression and Purification:
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The human WDR5 protein is expressed in an Escherichia coli expression system.[2]

A suitable expression vector containing the WDR5 gene with an affinity tag (e.g., His-tag) is

transformed into a competent E. coli strain (e.g., BL21(DE3)).

Large-scale cultures are grown, and protein expression is induced (e.g., with IPTG).

Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer.

Cell lysis is performed using sonication or high-pressure homogenization.

The lysate is clarified by centrifugation to remove cell debris.

The soluble fraction is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-

tagged protein).

The column is washed, and the protein is eluted with a high concentration of imidazole.

The affinity tag may be cleaved by a specific protease (e.g., TEV protease).

Further purification is achieved by size-exclusion chromatography to obtain a highly pure and

homogenous protein sample.

2. Crystallization:

The purified WDR5 protein is concentrated to a suitable concentration (e.g., 5-10 mg/mL).

WM-662 is dissolved in a suitable solvent (e.g., DMSO) and added to the protein solution in

a slight molar excess.

The protein-ligand complex is incubated to allow for binding.

Crystallization screening is performed using various commercially available or custom-made

screens via sitting-drop or hanging-drop vapor diffusion methods.

Crystallization plates are incubated at a constant temperature (e.g., 20°C).

Crystals are monitored for growth over several days to weeks.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.rcsb.org/structure/8F1G
https://www.benchchem.com/product/b12380552?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Data Collection and Structure Determination:

Suitable crystals are cryo-protected and flash-frozen in liquid nitrogen.

X-ray diffraction data are collected at a synchrotron source.

The diffraction data are processed (indexed, integrated, and scaled) using appropriate

software (e.g., XDS or HKL2000).

The structure is solved by molecular replacement using a previously determined structure of

WDR5 as a search model.

The model is refined through iterative cycles of manual model building in software like Coot

and automated refinement using programs such as Phenix or Refmac5.

The final model is validated for its geometric and stereochemical quality.

Signaling Pathway and Experimental Workflow
Visualizations
The following diagrams, generated using the DOT language, illustrate the WDR5-MYC

signaling pathway, the HTRF assay workflow, and the X-ray crystallography workflow.
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Click to download full resolution via product page

Caption: The WDR5-MYC signaling pathway and the inhibitory action of WM-662.

HTRF Assay Workflow
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Caption: A simplified workflow for the HTRF-based WDR5-MYC interaction assay.
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X-ray Crystallography Workflow
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Caption: A general workflow for determining the crystal structure of the WDR5-WM-662
complex.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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